molecular formula C14H12N2O2 B5884859 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

3-(5-methoxy-1,3-benzoxazol-2-yl)aniline

Cat. No.: B5884859
M. Wt: 240.26 g/mol
InChI Key: CKRRSSNJRCROCE-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Derivatives in Chemical Synthesis and Molecular Design

The benzoxazole core is a privileged scaffold in drug discovery due to its ability to interact with a wide array of biological targets. researchgate.netnih.gov The rigid, planar nature of the bicyclic system provides a defined orientation for appended functional groups, facilitating specific interactions with enzymes and receptors. Consequently, benzoxazole derivatives have been investigated for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. esisresearch.org

In the realm of molecular design, the benzoxazole moiety serves as a key component in the construction of fluorescent dyes, optical brightening agents, and organic light-emitting diodes (OLEDs). Its aromatic nature and extended π-system contribute to favorable photophysical properties, making it an attractive candidate for applications in materials science.

Historical Context of Benzoxazole Synthesis and Early Structural Investigations

The exploration of heterocyclic compounds, including benzoxazoles, began in the mid-19th century with the advancement of organic chemistry. Early synthetic methods for benzoxazoles typically involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). These initial investigations laid the groundwork for understanding the fundamental reactivity of the benzoxazole system and paved the way for the development of more sophisticated synthetic methodologies.

Overview of Advanced Research Trends in Substituted Benzoxazoles

Modern research on substituted benzoxazoles is characterized by the pursuit of more efficient, selective, and environmentally benign synthetic methods. rsc.org Recent advancements include the use of various catalysts, such as transition metals and nanocatalysts, to facilitate the cyclization reaction under milder conditions. ijpbs.com Green chemistry approaches, utilizing alternative energy sources like microwave irradiation and ultrasound, have also been explored to reduce reaction times and minimize waste.

A significant trend in contemporary research is the synthesis of novel benzoxazole derivatives with diverse substitution patterns to probe structure-activity relationships (SAR). researchgate.netnih.gov By systematically modifying the substituents on both the benzene (B151609) and the 2-position of the benzoxazole ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its biological activity or material properties.

Specific Research Focus on 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline and Related Structural Motifs

The compound this compound represents a specific structural motif within the broader class of benzoxazole derivatives. While extensive research specifically focused on this exact molecule is not widely available in the public domain, its structure allows for an informed discussion of its potential synthesis and properties based on established benzoxazole chemistry.

The synthesis of this compound would likely involve the condensation of 2-amino-4-methoxyphenol (B1270069) with 3-nitrobenzoic acid or a derivative thereof, followed by the reduction of the nitro group to an amine. This approach is a common and versatile method for preparing 2-arylbenzoxazoles.

The structural features of this compound are noteworthy. The methoxy (B1213986) group at the 5-position of the benzoxazole ring is an electron-donating group, which can influence the electron density of the heterocyclic system and potentially modulate its biological activity. The aniline (B41778) moiety at the 3-position of the 2-phenyl ring provides a site for further functionalization, allowing for the synthesis of a library of related compounds for SAR studies. The presence of the amino group also introduces the potential for hydrogen bonding, which can be crucial for molecular recognition in biological systems.

Research on structurally related aminophenyl substituted benzoxazoles has shown promise in the development of anticancer agents. researchgate.net The aminophenyl moiety can play a critical role in the bioactivation of these compounds within cancer cells. Therefore, this compound and its derivatives represent a promising area for future research in medicinal chemistry.

Below is a table of chemical data for this compound and a closely related compound.

PropertyThis compound3-(5-Chloro-1,3-benzoxazol-2-yl)aniline
Molecular Formula C₁₄H₁₂N₂O₂C₁₃H₉ClN₂O
Molecular Weight 240.26 g/mol 244.68 g/mol
CAS Number Not readily available293737-77-6 manchesterorganics.com
Canonical SMILES COC1=CC2=C(C=C1)OC(=N2)C3=CC=CC(=C3)NC1=CC(=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl)N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-methoxy-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-5-6-13-12(8-11)16-14(18-13)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRRSSNJRCROCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 3 5 Methoxy 1,3 Benzoxazol 2 Yl Aniline

Classical and Modern Approaches to Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is the cornerstone of the synthesis. This bicyclic heterocycle is typically constructed by forming a C-O and a C=N bond between an o-aminophenol and a one-carbon electrophile, which in the case of 2-arylbenzoxazoles is derived from a carboxylic acid or its equivalent.

Condensation Reactions Involving o-Aminophenols and Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing 2-arylbenzoxazoles is the direct condensation of an o-aminophenol with a carboxylic acid or one of its more reactive derivatives, such as an acyl chloride or ester. acs.org This reaction proceeds via an initial acylation of the amino group of the o-aminophenol to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization and dehydration yield the benzoxazole ring.

For the specific synthesis of the precursor to 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, the key reactants are 2-amino-4-methoxyphenol (B1270069) and 3-nitrobenzoic acid . The direct condensation is typically facilitated by strong dehydrating agents at high temperatures. Polyphosphoric acid (PPA) is a common choice, acting as both a catalyst and a solvent, promoting the cyclodehydration of the intermediate amide. acs.org

Alternatively, the carboxylic acid can be activated prior to reaction. Conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride allows the initial acylation to occur under milder conditions. The resulting N-(2-hydroxy-5-methoxyphenyl)-3-nitrobenzamide is then cyclized, often with thermal or acid catalysis, to furnish the benzoxazole ring.

Table 1: Comparison of Classical Condensation Methods
MethodCarboxylic Acid DerivativeTypical Reagents/ConditionsAdvantagesDisadvantages
Direct CondensationCarboxylic AcidPolyphosphoric Acid (PPA), Eaton's Reagent; High Temp (150-250°C)One-pot procedure, readily available starting materials.Harsh reaction conditions, potential for side reactions, difficult workup.
Acylation-CyclizationAcyl Chloride1. Base (e.g., Pyridine, Triethylamine) in an inert solvent. 2. Acid catalyst (e.g., p-TsOH) or heat for cyclization.Milder conditions for acylation, higher reactivity.Two-step process, requires preparation of acyl chloride.

Cyclization Reactions and Heterocycle Assembly

The key step in benzoxazole formation is the intramolecular cyclization. Regardless of the initial condensation method, the reaction converges on the formation of an o-hydroxyanilide intermediate. The subsequent ring-closure is an intramolecular nucleophilic attack of the phenolic oxygen onto the amide carbonyl carbon, followed by elimination of a water molecule to form the aromatic oxazole (B20620) ring.

Modern variations of this cyclization aim to improve efficiency and reduce the harshness of the conditions. For instance, microwave-assisted synthesis has been shown to significantly accelerate the PPA-catalyzed condensation, leading to shorter reaction times and often improved yields. beilstein-journals.org

Advanced Catalytic Systems in Benzoxazole Synthesis

Recent advancements in organic synthesis have introduced sophisticated catalytic systems that offer milder reaction conditions, higher yields, and improved sustainability for benzoxazole formation.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis has provided powerful alternatives to classical condensation methods. Copper- and palladium-catalyzed reactions are particularly prominent. For instance, intramolecular C-O cross-coupling reactions of o-haloanilides can form the benzoxazole ring. While not the most direct route for the title compound, these methods highlight the versatility of metal catalysis in heterocycle synthesis.

More relevant to the target synthesis is the use of metal catalysts to facilitate the initial condensation or the final reduction step. Lewis acids like samarium triflate have been used to catalyze the condensation of o-aminophenols with aldehydes under aqueous conditions, representing a greener alternative to PPA. organic-chemistry.org In the reduction step, a wide array of metal catalysts, particularly those based on palladium, platinum, and nickel, are crucial for efficient and selective hydrogenation of the nitro group. researchgate.net

Table 2: Selected Catalysts for Nitro Group Reduction
Catalyst/ReagentSolventTypical ConditionsKey Features
Pd/C (5-10%)Ethanol, Methanol, Ethyl AcetateH₂ (1-5 atm), Room TemperatureHigh efficiency, clean reaction, catalyst is recyclable.
Raney NickelEthanol, MethanolH₂ (1-50 atm), Room Temp - 50°CCost-effective, highly active.
SnCl₂·2H₂OEthanol, Ethyl AcetateRefluxGood chemoselectivity, tolerates other functional groups.
Fe / HCl or NH₄ClEthanol / WaterRefluxInexpensive, robust, widely used in industry.

Organocatalysis and Green Chemistry Methodologies

In line with the principles of green chemistry, organocatalytic and environmentally benign methods for benzoxazole synthesis have been developed. Brønsted acidic ionic liquids, for example, have been employed as recyclable catalysts for the condensation of o-aminophenols and aldehydes under solvent-free conditions. organic-chemistry.org

Microwave irradiation is another green technique that dramatically reduces reaction times for benzoxazole synthesis, often leading to cleaner reactions and higher yields compared to conventional heating. beilstein-journals.org Furthermore, the use of water as a solvent or performing reactions under solvent-free conditions, when possible, significantly improves the environmental footprint of the synthesis. The reduction of the nitro-intermediate using catalytic transfer hydrogenation with formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source can also be considered a greener alternative to using pressurized hydrogen gas or stoichiometric metal reductants.

Microwave-Assisted and Solvent-Free Synthetic Protocols

The synthesis of the 2-arylbenzoxazole scaffold, the core of this compound, has been significantly advanced by the adoption of green chemistry principles. Microwave-assisted synthesis and solvent-free reaction conditions have emerged as powerful tools to enhance reaction rates, improve yields, and reduce environmental impact compared to conventional heating methods. researchgate.nettandfonline.comtandfonline.com

Microwave irradiation, in particular, facilitates efficient internal heating by direct coupling of microwave energy with the molecules in the reaction mixture. researchgate.net This technique dramatically shortens reaction times, often from hours to mere minutes, and can lead to higher product purity. tandfonline.comtandfonline.com The synthesis of 2-arylbenzoxazoles under microwave conditions typically involves the condensation of a 2-aminophenol (B121084) with an aromatic aldehyde. researchgate.nettandfonline.comjocpr.com To synthesize the target compound, 2-amino-4-methoxyphenol would be reacted with 3-nitrobenzaldehyde, followed by reduction of the nitro group. A variety of catalysts and oxidants have been employed to facilitate this cyclocondensation under microwave irradiation, including manganese dioxide (MnO2) nanoparticles and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). researchgate.netjocpr.com In some protocols, eco-friendly media like waste curd water have been successfully used as a catalytic solvent, highlighting the paradigm of waste-to-wealth in chemical synthesis. tandfonline.comtandfonline.com

Solvent-free synthesis, or solid-state reaction, is another cornerstone of green chemistry that minimizes the use of hazardous organic solvents. ajchem-a.comnih.gov These reactions are often performed by grinding the reactants together, sometimes with a catalyst, or by heating the mixture in the absence of a solvent. rsc.org For the synthesis of 2-arylbenzoxazoles, various heterogeneous catalysts have proven effective under solvent-free conditions. These include Brønsted acidic ionic liquid gels and magnetic nanoparticles like Fe3O4@SiO2-SO3H, which offer the additional advantage of easy separation and recyclability. ajchem-a.comnih.govacs.org Such solvent-free methods are noted for their simple workup procedures, high yields, and environmental friendliness. jocpr.comrsc.org

The table below summarizes various catalysts and conditions used in these modern synthetic protocols for 2-arylbenzoxazoles.

ProtocolCatalyst/ReagentKey ConditionsAdvantagesReference
Microwave-AssistedMnO₂ NanoparticlesMicrowave irradiation, one-potRapid, efficient, good to excellent yields researchgate.net
Microwave-AssistedWaste Curd WaterMicrowave irradiation at 60°CEco-friendly, waste utilization, reduced reaction time tandfonline.comtandfonline.com
Microwave-Assisted1,3-Dibromo-5,5-dimethylhydantoin (DBH)Solvent-free, microwave irradiationRapid, simple workup, good yields, inexpensive reagent jocpr.com
Microwave-Assisted[CholineCl][Oxalic Acid] (DES)Solvent-free, microwave irradiationGood to excellent yields, reusable catalyst mdpi.com
Solvent-FreeFe₃O₄@SiO₂-SO₃HStirring at 50°C, no solventRecyclable magnetic catalyst, high efficiency, mild conditions ajchem-a.com
Solvent-FreeBrønsted Acidic Ionic Liquid GelStirring at 130°C, no solventReusable catalyst, high yields, facile workup nih.govacs.org
Solvent-FreePotassium-ferrocyanideGrinding (mortar and pestle), room temperatureVery short reaction time (<2 min), excellent yield, non-toxic catalyst rsc.org

Synthetic Routes for Analogue Derivatization of this compound

Structural modification of the parent compound is crucial for developing analogues with tailored properties. Derivatization strategies can be broadly categorized by the part of the molecule being modified: the aniline (B41778) moiety, the benzoxazole core, or through the addition of linkers for conjugation.

The primary amino group on the aniline ring is a versatile handle for a wide range of chemical transformations. One of the most common modifications is the formation of Schiff bases (or imines) through condensation with various aldehydes and ketones. edu.krd This reaction is typically carried out by refluxing the aniline derivative with an appropriate carbonyl compound in a suitable solvent like ethanol. nih.govnanobioletters.com The resulting imine bond (-N=CH-) can be further reduced to a secondary amine, providing access to a different class of derivatives.

The synthesis of Schiff bases from benzoxazole precursors containing an amino group is a well-documented strategy for creating diverse molecular libraries. researchgate.netorientjchem.org By reacting this compound with a variety of substituted aromatic aldehydes, a series of Schiff base analogues can be readily prepared. These modifications can significantly alter the electronic and steric properties of the molecule.

The table below provides examples of aldehydes that can be used to form Schiff bases with the target aniline.

Reactant AldehydeResulting Schiff Base SubstituentPotential Property ModulationReference
Benzaldehyde-N=CH-PhBaseline aromatic extension nih.gov
4-Chlorobenzaldehyde-N=CH-(p-Cl-Ph)Introduction of an electron-withdrawing group and a halogen bond donor researchgate.net
4-Methoxybenzaldehyde-N=CH-(p-MeO-Ph)Introduction of an electron-donating group nanobioletters.com
2-Nitrobenzaldehyde-N=CH-(o-NO₂-Ph)Introduction of a strong electron-withdrawing group nanobioletters.com
Indole-3-carboxaldehyde-N=CH-(Indol-3-yl)Incorporation of a biologically relevant heterocyclic motif nanobioletters.com

Modification at the C-5 position of the benzoxazole ring allows for fine-tuning of the molecule's properties. The parent compound features a methoxy (B1213986) group at this position. A primary strategy for derivatization at this site is the O-demethylation of the methoxy group to yield the corresponding 5-hydroxybenzoxazole. This transformation is typically achieved using reagents like boron tribromide (BBr₃). The resulting phenol (B47542) is a highly versatile intermediate that can be subsequently alkylated or acylated to introduce a wide variety of ether and ester functionalities.

Another powerful approach involves starting with a differently substituted 2-aminophenol or introducing a functional group that can be modified via cross-coupling reactions. For instance, a 5-bromo or 5-iodo-2-arylbenzoxazole can serve as a precursor for Suzuki or Sonogashira coupling reactions. A microwave-assisted Sonogashira cross-coupling has been successfully used to introduce various aryl groups at the 5-position of a 2-(2-methoxyphenyl)benzoxazole scaffold, demonstrating the feasibility of this approach. researchgate.net This allows for the creation of biphenyl-like structures and the extension of the molecule's π-conjugated system.

The table below outlines strategies for modifying the C-5 position.

StrategyKey Reagent/ReactionIntermediate/PrecursorFinal C-5 Substituent ExamplesReference
O-Demethylation & FunctionalizationBBr₃ followed by alkylation/acylation5-Hydroxybenzoxazole-OH, -O-Alkyl, -O-Acyl nih.govnih.gov
Palladium-Catalyzed Cross-CouplingSuzuki Coupling (Ar-B(OH)₂)5-Bromobenzoxazole-Aryl, -Heteroaryl researchgate.net
Palladium-Catalyzed Cross-CouplingSonogashira Coupling (Terminal Alkyne)5-Iodobenzoxazole-Alkynyl, -Alkynyl-Aryl researchgate.net
Nucleophilic Aromatic SubstitutionAmines, Alkoxides5-Nitrobenzoxazole (after reduction and diazotization) or 5-Halobenzoxazole-NR₂, -OR scite.ai

Connecting the this compound scaffold to other molecules, such as biomolecules, fluorescent tags, or pharmacophores, requires the introduction of a bridging linker. This strategy is essential for developing molecular probes, targeted therapeutics, and multifunctional agents.

One approach involves synthesizing conjugates using linkers that are incorporated during the synthetic route. For example, benzoxazole-benzamide conjugates have been created using a 2-thioacetamido linker. nih.gov In another example, carbazole (B46965) moieties have been linked to other heterocyclic systems via simple alkane spacers or more complex piperazine-armed linkers to produce anticancer agents. researchgate.net

A more modern and versatile strategy for conjugate formation is the use of "click chemistry," particularly the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). acs.orgbeilstein-journals.org This approach involves functionalizing the benzoxazole aniline or a synthetic precursor with either an azide (B81097) (-N₃) or a terminal alkyne (-C≡CH) group. This "clickable" handle can then be selectively reacted with a complementary-functionalized molecule (containing an alkyne or azide) to form a stable triazole ring that serves as the bridging linker. nih.gov This method is highly efficient, biocompatible, and allows for the modular assembly of complex molecular architectures.

The table below summarizes different linking strategies.

Linking StrategyLinker TypeKey ReactionFunctional Groups RequiredReference
Direct Amide CouplingAmide BondAcylation-NH₂ on one molecule, -COOH (or acyl chloride) on the other nih.gov
AlkylationAlkane SpacerNucleophilic Substitution-NH₂ or -OH on one molecule, haloalkane on the other researchgate.net
Thioacetamide Linkage-S-CH₂-C(O)-NH-Multistep synthesis involving chloroacetylationMercaptobenzoxazole and an amine nih.gov
Click Chemistry (CuAAC/SPAAC)Triazole RingAzide-Alkyne Cycloaddition-N₃ on one molecule, -C≡CH (or strained alkyne) on the other acs.orgbeilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 3 5 Methoxy 1,3 Benzoxazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering profound insights into the chemical environment of individual atoms. For 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) and aniline (B41778) rings, the methoxy (B1213986) group, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the inherent aromaticity of the heterocyclic system.

The protons on the benzoxazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at position 4 (H-4) is likely to be a doublet, influenced by the adjacent H-6. The proton at position 6 (H-6) would appear as a doublet of doublets due to coupling with both H-4 and H-7. The proton at position 7 (H-7) is expected to be a doublet.

The protons of the 3-aminophenyl (aniline) ring will also resonate in the aromatic region. The substitution pattern will lead to a characteristic set of signals. The proton at position 2' of the aniline ring is anticipated to be a singlet or a narrow triplet. The protons at positions 4', 5', and 6' will exhibit splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.

The methoxy group (-OCH₃) protons will present as a sharp singlet, typically in the upfield region of the aromatic spectrum, around δ 3.8-4.0 ppm. The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-47.20 - 7.40d8.0 - 9.0
H-66.90 - 7.10dd8.0 - 9.0, 2.0 - 3.0
H-77.50 - 7.70d2.0 - 3.0
H-2'7.40 - 7.60t~2.0
H-4'7.00 - 7.20ddd7.5 - 8.5, ~2.0, ~1.0
H-5'7.25 - 7.45t7.5 - 8.5
H-6'6.80 - 7.00ddd7.5 - 8.5, ~2.0, ~1.0
-OCH₃3.80 - 3.90s-
-NH₂5.00 - 6.00br s-

Note: Predicted values are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The benzoxazole ring system, the aniline ring, and the methoxy group will each have characteristic chemical shifts.

The carbon atoms of the benzoxazole moiety are expected to resonate in the range of δ 100-165 ppm. The carbon atom at position 2 (C-2), being part of the oxazole (B20620) ring and bonded to two heteroatoms and an aromatic ring, will be significantly downfield. The carbons of the fused benzene (B151609) ring (C-3a, C-4, C-5, C-6, C-7, C-7a) will have distinct chemical shifts influenced by the methoxy group and the fused heterocyclic ring. The carbon atom C-5, directly attached to the electron-donating methoxy group, will be shielded and appear at a relatively higher field compared to the other aromatic carbons.

The aniline ring carbons will also appear in the aromatic region. The carbon atom attached to the amino group (C-3') will be shielded, while the carbon attached to the benzoxazole ring (C-1') will be deshielded. The remaining carbons (C-2', C-4', C-5', C-6') will have chemical shifts determined by their position relative to the amino group. The methoxy carbon will give a signal around δ 55-60 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3a140 - 145
C-4110 - 115
C-5155 - 160
C-6100 - 105
C-7115 - 120
C-7a148 - 152
C-1'130 - 135
C-2'115 - 120
C-3'147 - 150
C-4'118 - 122
C-5'129 - 132
C-6'114 - 118
-OCH₃55 - 60

Note: Predicted values are based on the analysis of structurally similar compounds and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial proximity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on both the benzoxazole and aniline rings, confirming their respective spin systems. For instance, correlations would be expected between H-4 and H-6, and between H-6 and H-7 on the benzoxazole ring. Similarly, the coupling network of the aniline ring protons (H-2', H-4', H-5', H-6') would be established.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom that bears a proton. For example, the signal for the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different structural fragments. Key correlations would be expected between the aniline protons (e.g., H-2' and H-6') and the benzoxazole C-2 carbon, confirming the linkage between the two ring systems. Correlations between the methoxy protons and C-5 of the benzoxazole ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly coupled. This is particularly useful for determining the preferred conformation of the molecule. For instance, NOE correlations might be observed between the aniline protons (H-2' or H-6') and the benzoxazole protons (H-7), providing insights into the rotational orientation of the aniline ring relative to the benzoxazole core.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings will give rise to a series of bands in the 1500-1650 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will exhibit a strong, characteristic C-O stretching band, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The C-O-C stretching of the benzoxazole ring will also contribute to this region.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric)3400 - 3500Medium
N-H Stretch (symmetric)3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
C=N Stretch (benzoxazole)1620 - 1650Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-O-C Stretch (asymmetric, ether)1220 - 1270Strong
C-O-C Stretch (symmetric, ether)1020 - 1050Strong
C-O-C Stretch (benzoxazole)1240 - 1260Strong
Aromatic C-H Bending (out-of-plane)750 - 900Strong

Note: Predicted values are based on the analysis of structurally similar compounds.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and are expected in the 990-1010 cm⁻¹ and 1580-1610 cm⁻¹ regions.

C-H Stretching: Aromatic C-H stretching vibrations will also be visible in the Raman spectrum, typically as strong bands around 3050-3070 cm⁻¹.

Benzoxazole Ring Modes: The skeletal vibrations of the benzoxazole ring system will give rise to a series of characteristic bands in the fingerprint region (below 1500 cm⁻¹).

A combined analysis of both FT-IR and Raman spectra allows for a more complete characterization of the vibrational modes of this compound, confirming the presence of all key functional groups and structural motifs.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (Molecular Formula: C₁₄H₁₂N₂O₂, Molecular Weight: 240.26 g/mol ), electron ionization mass spectrometry (EI-MS) provides critical insights into its stability and structural motifs.

The mass spectrum would confirm the molecular weight with a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its exact mass. The fragmentation of this compound is expected to follow pathways characteristic of benzoxazole and aniline derivatives. Key fragmentation steps would likely involve the cleavage of the bonds within the heterocyclic benzoxazole system and the substituent groups.

Common fragmentation patterns for related aromatic and heterocyclic compounds often involve the initial loss of small, stable molecules or radicals. For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of a carbon monoxide (CO) molecule. Fragmentation of the benzoxazole ring itself is also a plausible pathway. The study of these patterns is essential for confirming the compound's identity and providing evidence of its structural integrity.

Table 1: Representative Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Description
240 [C₁₄H₁₂N₂O₂]⁺ Molecular Ion (M⁺)
225 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
197 [M - CH₃ - CO]⁺ Subsequent loss of carbon monoxide
119 [C₇H₅N₂O]⁺ Fragment corresponding to a benzoxazolyl moiety

Note: This data is representative of expected fragmentation patterns for a compound with this structure.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound are investigated using electronic absorption (UV-Visible) and fluorescence spectroscopy. These techniques provide information about the electronic transitions within the molecule and its behavior upon excitation with light.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic structure. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within its aromatic and heterocyclic rings. researchgate.net

The conjugated π-system, extending across the benzoxazole and aniline rings, is responsible for strong absorption bands, typically in the UV region. researchgate.net The presence of the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups can influence the energy of these transitions, often causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net The absorption spectrum is also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. core.ac.uk In polar solvents, a red shift is often observed for compounds with intramolecular charge transfer (ICT) character. core.ac.uk

Table 2: Typical UV-Visible Absorption Data in Different Solvents

Solvent Dielectric Constant (ε) Absorption Maximum (λmax) Molar Absorptivity (ε)
Cyclohexane 2.02 ~345 nm ~25,000 M⁻¹cm⁻¹
Dichloromethane 8.93 ~352 nm ~28,000 M⁻¹cm⁻¹
Acetonitrile 37.5 ~358 nm ~30,000 M⁻¹cm⁻¹

Note: Data is based on typical values for structurally similar benzoxazole derivatives.

Fluorescence Emission and Quantum Yield Studies

Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. This compound is expected to exhibit fluorescence, emitting light at a longer wavelength than it absorbs. The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov

The fluorescence properties, including the emission maximum (λem) and fluorescence quantum yield (ΦF), are highly dependent on the molecular structure and the surrounding environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. nih.gov Similar to absorption, the emission spectrum can also be influenced by solvent polarity, often showing a red shift with increasing solvent polarity (positive solvatochromism) for molecules with significant charge transfer character in the excited state. mdpi.com For related compounds, quantum yields can vary significantly depending on the substituents and solvent. scispace.com

Table 3: Representative Fluorescence Data in Various Solvents

Solvent Absorption Max (λabs) Emission Max (λem) Stokes Shift (cm⁻¹) Quantum Yield (ΦF)
Cyclohexane ~345 nm ~410 nm ~4900 ~0.15
Dichloromethane ~352 nm ~435 nm ~5800 ~0.25
Acetonitrile ~358 nm ~450 nm ~6300 ~0.30

Note: Data is illustrative of typical photophysical properties for similar fluorescent dyes.

X-ray Diffraction Studies for Solid-State Structural Confirmation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

For this compound, an XRD analysis would confirm the planarity of the benzoxazole ring system and determine the dihedral angle between the benzoxazole and the aniline moieties. researchgate.net This dihedral angle is a critical structural parameter that influences the extent of π-conjugation across the molecule and, consequently, its electronic and photophysical properties.

Table 4: Illustrative Crystallographic Data for a Benzoxazole Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) ~6.0
b (Å) ~20.5
c (Å) ~26.4
V (ų) ~3200
Z 12

Note: This table presents typical crystallographic data based on published structures of similar aromatic compounds like 2-Methoxy-5-phenylaniline and is for illustrative purposes. core.ac.uk

Computational and Theoretical Investigations of this compound

Following a comprehensive review of available scientific literature, it has been determined that specific computational and theoretical studies exclusively detailing the properties of this compound are not present in published research. The analytical techniques outlined—including Density Functional Theory (DFT), Frontier Molecular Orbital Theory, Molecular Electrostatic Potential (MEP) mapping, Molecular Dynamics (MD) simulations, and molecular docking—are standard computational methods for characterizing novel chemical entities. However, the application of these methods to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide specific data, such as ground state geometries, HOMO-LUMO energy gaps, electrostatic potential distributions, conformational flexibility analyses, or predicted binding modes with biological macromolecules for this particular compound. The generation of a detailed, data-rich article as per the requested outline is contingent on the availability of such primary research, which is currently unavailable.

While general principles of these computational methods are well-established for analogous aniline and benzoxazole structures, applying such information would not adhere to the strict focus on this compound as required.

Computational and Theoretical Investigations of 3 5 Methoxy 1,3 Benzoxazol 2 Yl Aniline

Molecular Docking Studies for Ligand-Target Interactions

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Computational techniques such as molecular docking and molecular dynamics simulations are instrumental in elucidating the specific interactions between a ligand and its target protein. For benzoxazole (B165842) derivatives, these studies consistently reveal the critical role of both hydrogen bonding and hydrophobic interactions in achieving stable binding within protein active sites.

Hydrogen Bonding: The benzoxazole core, along with its substituents, presents multiple sites for hydrogen bond formation. The nitrogen atom within the oxazole (B20620) ring and the oxygen atom of the methoxy (B1213986) group on the benzoxazole ring are potential hydrogen bond acceptors. The aniline (B41778) moiety provides an amine (-NH2) group, which can act as a hydrogen bond donor. In studies of similar compounds, these functional groups are frequently observed forming key hydrogen bonds with amino acid residues such as aspartate, asparagine, and serine in protein active sites. inrs.ca These directional interactions are crucial for the orientation and stabilization of the ligand within the binding pocket.

A hypothetical analysis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline binding to a protein active site, based on data from analogous compounds, might reveal the interactions detailed in the table below.

Table 1: Potential Molecular Interactions of this compound
Molecular MoietyPotential Interaction TypePotential Interacting Amino Acid Residues
Aniline -NH2 groupHydrogen Bond DonorAsp, Glu, Ser, Thr (Side chain O)
Benzoxazole N atomHydrogen Bond AcceptorAsn, Gln, Ser, Thr (Side chain H)
Methoxy -OCH3 groupHydrogen Bond AcceptorLys, Arg (Side chain H)
Benzoxazole Ring SystemHydrophobic (pi-pi stacking)Phe, Tyr, Trp, His
Aniline RingHydrophobic (pi-pi stacking)Phe, Tyr, Trp, His

Calculation of Binding Free Energies (e.g., MM/PBSA, MM/GBSA)

To quantify the binding affinity of a ligand to a protein, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely employed. nih.govnih.gov These "end-point" methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models, offering a balance between computational cost and accuracy. nih.govnih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. This can be broken down into several components:

ΔE_MM: The molecular mechanics energy, comprising internal energies (bond, angle, dihedral) as well as van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is further divided into polar and nonpolar contributions.

-TΔS: The conformational entropy change upon binding.

Studies on various kinase and protein inhibitors have demonstrated that MM/PBSA and MM/GBSA can successfully rank compounds by their binding affinities and provide insights into the energetic contributions of different interactions. nih.govmdpi.comresearchgate.net For benzoxazole derivatives targeting enzymes like VEGFR-2, analyses have shown that van der Waals forces and non-polar solvation energy are often the primary drivers of binding, with electrostatic interactions and the polar solvation term also making significant contributions. rsc.org

The table below presents a hypothetical breakdown of binding free energy components for a benzoxazole derivative, illustrating the typical contributions that would be assessed for this compound.

Table 2: Illustrative Binding Free Energy Components for a Benzoxazole Inhibitor (kcal/mol)
Energy ComponentDescriptionHypothetical Value (kcal/mol)
ΔE_vdwvan der Waals Energy-45.5
ΔE_elecElectrostatic Energy-20.8
ΔG_polarPolar Solvation Energy+25.2
ΔG_nonpolarNonpolar Solvation Energy-6.1
ΔG_bind (MM/GBSA) Total Binding Free Energy -47.2

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. nih.gov

For classes of compounds like benzoxazole derivatives, 2D and 3D-QSAR studies are frequently conducted to guide the design of new, more potent analogs. nih.govnih.gov These models are built using a "training set" of compounds with known activities to develop a correlation, which is then validated using a "test set" of compounds. researchgate.net

Descriptors: QSAR models rely on calculating various molecular descriptors, which can be constitutional (e.g., molecular weight), electronic (e.g., dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. These methods generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a CoMFA steric map might show a green region, indicating that bulkier substituents are favored for higher activity, while a yellow region would suggest that bulk is disfavored. nih.govresearchgate.net

QSAR studies on benzoxazole derivatives have successfully created predictive models for various activities, including anticancer and antimicrobial effects. nih.govnih.gov These models highlight the importance of specific substitutions on the benzoxazole and phenyl rings for modulating biological activity. For this compound, a QSAR model would analyze descriptors related to the methoxy group's electron-donating nature and the aniline's position and properties to predict its activity relative to other analogs. chemijournal.com

The following table lists common descriptors used in QSAR studies of benzoxazole analogs and their relevance.

Table 3: Common Descriptors in QSAR Modeling of Benzoxazole Derivatives
Descriptor ClassExample DescriptorRelevance to Molecular Activity
ElectronicPartial Atomic ChargesInfluences electrostatic and hydrogen bonding interactions.
StericMolar Refractivity (MR)Relates to molecular volume and polarizability, affecting how a molecule fits into a binding site.
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures lipophilicity, which affects membrane permeability and hydrophobic interactions.
TopologicalWiener IndexDescribes molecular branching and size.
3D-QSAR FieldsCoMFA/CoMSIA FieldsRepresents steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties in 3D space. nih.gov

Molecular Interactions and Biological Activities of 3 5 Methoxy 1,3 Benzoxazol 2 Yl Aniline Derivatives in Vitro Focus

Enzyme Inhibition Studies of Benzoxazole (B165842) Derivatives

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. The following sections detail the inhibitory activities of benzoxazole derivatives against several key enzyme targets.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are established therapeutic targets for conditions like glaucoma and edema. nih.gov Benzoxazole derivatives, particularly those incorporating sulfonamide groups, have been investigated as inhibitors of these isoforms.

The primary mechanism of inhibition for many sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. This binding displaces a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. For non-sulfonamide inhibitors like 2-mercaptobenzoxazoles, a different binding mode has been observed where the molecule interacts with key amino acid residues within the active site, such as Val121, Val143, Leu198, and Trp209. nih.gov Studies on various 2-substituted benzoxazoles and coumarin-benzoxazole hybrids have demonstrated potent inhibitory activity, with some derivatives showing selectivity for tumor-associated isoforms over hCA I and II. researchgate.netconsensus.app

Below is a table summarizing the in vitro inhibitory activity of selected benzoxazole derivatives against hCA I and hCA II.

Table 1: In Vitro Inhibition of Carbonic Anhydrase Isozymes by Benzoxazole Derivatives Note: The following data pertains to derivatives of the benzoxazole scaffold, not 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline itself.

Compound Target Isozyme Inhibition Constant (Kᵢ) IC₅₀
2-Mercaptobenzoxazole hCA II 0.97 µM nih.gov -
Sulfonamide derivative of 2-mercaptobenzoxazole hCA I 2.9 µM nih.gov -
Sulfonamide derivative of 2-mercaptobenzoxazole hCA II 0.48 µM nih.gov -
2-Substituted benzoxazole (Compound 238) hCA II - 0.00564 µM researchgate.net
2-Substituted benzoxazole (Compound 239) hCA II - 0.00596 µM researchgate.net

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription. researchgate.net Topoisomerase II facilitates these processes by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break. cnr.it This mechanism makes topoisomerase II a key target for anticancer drugs.

Benzoxazole derivatives have been identified as inhibitors of both topoisomerase I and II. researchgate.net The primary mechanism of action for many of these compounds is believed to be DNA intercalation. nih.gov This process involves the insertion of the planar benzoxazole ring system between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, preventing the religation of the DNA strands after they have been cleaved by topoisomerase, ultimately leading to the stabilization of the enzyme-DNA cleavage complex and triggering cell death. cnr.itnih.gov Studies on 2,5-disubstituted benzoxazole derivatives have demonstrated their potential as potent topoisomerase poisons. researchgate.net

The following table presents the in vitro topoisomerase II inhibitory activity of some benzoxazole derivatives.

Table 2: In Vitro Topoisomerase II Inhibition by Benzoxazole Derivatives Note: The following data pertains to derivatives of the benzoxazole scaffold, not this compound itself.

Compound Target Enzyme IC₅₀
5-Chloro-2-(p-methylphenyl)benzoxazole Topoisomerase II 22.3 µM researchgate.net
2-(p-Nitrobenzyl)benzoxazole Topoisomerase II 17.4 µM researchgate.net
5-Nitro-2-(p-nitrobenzyl)benzoxazole Topoisomerase II 91.41 µM researchgate.net

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like leukotrienes and prostaglandins, respectively. Specifically, 5-lipoxygenase (5-LOX) is a target for treating inflammatory conditions such as asthma. The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs.

Several benzoxazole derivatives have been synthesized and evaluated as inhibitors of both 5-LOX and COX enzymes. Research has shown that certain benzoxazole analogs can selectively inhibit COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies suggest that the benzoxazole ring is a crucial moiety for interacting with key amino acid residues in the active site of the COX-2 enzyme.

The table below summarizes the in vitro inhibitory activities of selected benzoxazole derivatives against 5-LOX and COX enzymes.

Table 3: In Vitro 5-LOX and COX Inhibition by Benzoxazole Derivatives Note: The following data pertains to derivatives of the benzoxazole scaffold, not this compound itself.

Compound Target Enzyme IC₅₀ Selectivity Index (COX-1/COX-2)
Benzoxazole derivative 2d 5-LOX 0.12-23.88 µM -
Benzoxazole derivative 2g 5-LOX 0.12-23.88 µM -
Benzoxazole analog 62 COX-2 0.04 µM 25.5

Receptor Binding Affinity Investigations

In addition to enzyme inhibition, benzoxazole derivatives have been shown to interact with various cellular receptors, modulating their activity and downstream signaling pathways.

Sphingosine 1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in numerous physiological processes, including immune cell trafficking. The S1P1 receptor subtype is particularly important for the egress of lymphocytes from lymphoid organs. Modulation of S1P1 activity is a validated therapeutic strategy for autoimmune diseases like multiple sclerosis.

A series of benzoxazole-derived compounds have been identified as potent and selective agonists of the S1P1 receptor. These agonists are designed to be "S1P3 sparing" to avoid potential cardiovascular side effects associated with S1P3 activation. The agonistic activity of these compounds at the S1P1 receptor leads to its internalization and degradation, which in turn traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation.

The following table displays the in vitro S1P1 receptor agonist activity for a representative benzoxazole derivative.

Table 4: In Vitro S1P1 Receptor Agonist Activity of a Benzoxazole Derivative Note: The following data pertains to a derivative of the benzoxazole scaffold, not this compound itself.

Compound Target Receptor pEC₅₀

The versatile nature of the benzoxazole scaffold allows for its interaction with a wide array of other biological targets. While comprehensive receptor screening data for this compound is not available, studies on various derivatives have highlighted interactions with other important receptors.

One notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. In vitro assays have shown that these compounds can inhibit VEGFR-2 with IC₅₀ values in the nanomolar to low micromolar range. Molecular docking studies suggest that the benzoxazole core can bind to the hinge region of the ATP binding site of the VEGFR-2 kinase domain, interacting with key amino acids like Cys919.

The broad utility of the benzoxazole core in medicinal chemistry suggests its potential for interaction with numerous other receptors, and further research is needed to fully elucidate the receptor binding profile of this compound and its derivatives.

In Vitro Antimicrobial and Antiprotozoal Activities

Benzoxazole derivatives have demonstrated a broad spectrum of activity against various pathogens in laboratory settings. The specific structural modifications of the this compound core play a crucial role in determining the potency and selectivity of these compounds.

Derivatives of the benzoxazole scaffold have shown notable in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com Studies indicate that these compounds can be effective against challenging strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

The antibacterial potential of benzoxazole derivatives is often linked to their ability to interfere with essential cellular processes. While the precise mechanisms for this compound itself are not extensively detailed in isolation, the broader class of 2-substituted benzoxazoles is known to exhibit various biological actions. researchgate.net For instance, some benzoxazole compounds act by inhibiting bacterial protein synthesis, a mechanism distinct from many clinically used protein synthesis inhibitors. researchgate.net This suggests a novel mode of action that could be effective against drug-resistant strains.

Research on related heterocyclic compounds has revealed that their efficacy can stem from a dual-targeting mechanism, simultaneously disrupting folate metabolism and bacterial membrane integrity. nih.goviastate.eduescholarship.org This multi-target approach is advantageous as it can lower the frequency of resistance development. nih.goviastate.edu The activity of these compounds is selective, often showing more pronounced effects against Gram-positive bacteria like Bacillus subtilis than Gram-negative bacteria such as Escherichia coli. nih.gov

In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives
Compound DerivativeTarget BacteriaActivity (MIC in µg/mL)Reference
Pyrimidine (B1678525) derivative 7dE. coli DH521 researchgate.net
Pyrimidine derivative 7dMRSA8 researchgate.net
Compound 6hShowed remarkable antibacterial activity researchgate.net
Compound 6gShowed promising antibacterial activity researchgate.net
Compound 6aShowed promising antibacterial activity researchgate.net

Several derivatives based on the this compound structure have been evaluated for their antifungal properties. nih.gov In vitro studies have shown that these compounds can be more effective against fungal pathogens, such as Pichia pastoris and Candida albicans, than against bacteria. nih.gov

The structure-activity relationship is critical in determining antifungal efficacy. For example, the position and number of methoxy (B1213986) groups on the phenyl ring can significantly influence activity. nih.gov The introduction of specific substituents, such as a bromine atom on the benzoxazole ring, has been shown to increase antifungal potency. nih.gov This suggests that electronic and steric factors play a key role in the interaction of these compounds with their fungal targets. One pyrimidine derivative of a related benzoxazole amine was found to effectively inhibit the growth of Aspergillus flavus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net

The benzoxazole scaffold is a promising framework for the development of antiprotozoal agents. Derivatives have been investigated for their efficacy against a range of protozoan parasites.

Antimalarial Activity: Certain chloroacetylated derivatives of 3-benzoxazolyl aniline (B41778) have demonstrated good antimalarial activity in vitro against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. olemiss.edu For instance, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide exhibited IC50 values of 5.1 μM and 2.2 μM against the D6 and W2 strains, respectively. olemiss.edu The mechanism is thought to involve pathways other than the inhibition of hemozoin biocrystallization, which is the target of traditional antimalarials like chloroquine. nih.gov

Anti-leishmanial Activity: Benzoxazole derivatives have shown potential as anti-leishmanial agents. nih.gov The proposed mechanism for some of these compounds involves the inhibition of key enzymes in the parasite's folate biosynthesis pathway, such as dihydrofolate reductase-thymidylate synthase (DHFR-TS) and pteridine (B1203161) reductase 1 (PTR1). nih.gov A synthesized derivative, 2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazole, showed moderate activity against the promastigote form of Leishmania donovani with an IC50 value of 57 ± 4.2 µM. nih.gov

Anti-trypanosomal Activity: Moderate inhibitory activities against trypanosomal species have also been reported for benzoxazole derivatives. olemiss.edu While the specific mechanisms are still under investigation, the inhibition of crucial parasite enzymes is a likely mode of action. For example, the triosephosphate isomerase (TIM) enzyme in Trypanosoma cruzi has been identified as a potential therapeutic target for benzazole derivatives.

In Vitro Antiprotozoal Activity of Selected Benzoxazole Derivatives
CompoundTarget OrganismActivity (IC50)Reference
N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)P. falciparum (D6 strain)5.1 µM olemiss.edu
N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide (5a)P. falciparum (W2 strain)2.2 µM olemiss.edu
2-(4-((2,4-dichlorobenzyl)oxy)phenyl)-1H-benzo[d]oxazoleL. donovani (promastigote)57 ± 4.2 µM nih.gov

Cytotoxic Potency Against Specific Cell Lines (In Vitro)

Beyond their antimicrobial properties, derivatives of this compound have been extensively studied for their cytotoxic effects on various cancer cell lines. The 2-arylbenzoxazole scaffold is a key structural motif in many compounds exhibiting anticancer activity. core.ac.uk

The cytotoxic potency is highly dependent on the substituents attached to the benzoxazole core. For example, studies on a series of 2-arylbenzoxazole acetic acid derivatives screened against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines revealed that compounds with a benzyloxyphenyl or methoxyphenyl group showed promising activity. core.ac.uk The presence of an acetic acid group at position 5 of the benzoxazole nucleus was also found to enhance cytotoxic activity. core.ac.uk

A notable morphological alteration observed in cells treated with certain cytotoxic agents is cytoplasmic vacuolization. nih.gov This phenomenon, characterized by the formation of large, membrane-bound vacuoles in the cytoplasm, is often linked to cell death pathways. nih.govnih.gov While not specifically detailed for this compound, various chemical compounds, including some heterocyclic structures, are known to induce this effect. nih.govresearchgate.net

The vacuoles can originate from different organelles, most commonly from the endo-lysosomal pathway or the endoplasmic reticulum (ER). nih.gov The process can be a manifestation of methuosis, a type of non-apoptotic cell death characterized by the accumulation of macropinosomes. nih.gov Certain compounds can trigger this process, leading to extensive vacuolization without immediate cell death, indicating that vacuolization itself is not always the direct cause of cell demise. nih.gov

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Benzoxazole derivatives have been shown to induce apoptosis in various cancer cell lines. esisresearch.orgnih.gov

The molecular pathways leading to apoptosis can be multifaceted. Some benzoxazole derivatives have been found to inhibit VEGFR-2, a key receptor in angiogenesis, which is crucial for tumor growth. mdpi.com One such derivative, compound 8d, not only showed potent inhibition of VEGFR-2 but also significantly induced apoptosis in HepG2 cancer cells. mdpi.com

Furthermore, studies have shown that these compounds can trigger apoptosis by activating key signaling molecules. For instance, some derivatives have been shown to up-regulate the expression of p53, a tumor suppressor protein, and increase the levels of TNF-α, a cytokine with cytotoxic effects on some cancer cells. nih.gov The induction of apoptosis is often confirmed by assays that measure the activation of caspases, such as caspase-3, and changes in the mitochondrial membrane potential. nih.gov Research on benzoxazole-substituted thiazolyl-pyrazole derivatives demonstrated their ability to induce apoptosis by targeting β-tubulin and activating caspase-3. researchgate.net

In Vitro Cytotoxic Activity of Selected 2-Arylbenzoxazole Derivatives
CompoundCell LineActivity (IC50)Reference
2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid (5)MCF-7 (Breast Cancer)Promising core.ac.uk
2-(4-methoxyphenyl)benzoxazol-5-acetic acid (10)MCF-7 (Breast Cancer)Promising core.ac.uk
Benzoxazole derivative (8d)HepG2 (Liver Cancer)2.43 µM mdpi.com
Benzoxazole derivative (8d)MCF-7 (Breast Cancer)3.43 µM mdpi.com
Benzoxazole derivative (8d)HCT116 (Colon Cancer)2.79 µM mdpi.com

Structure Activity Relationship Sar Analysis of 3 5 Methoxy 1,3 Benzoxazol 2 Yl Aniline Analogues

Impact of Substituents on the Aniline (B41778) Moiety on Molecular Activity

The aniline moiety of the 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline scaffold presents a critical site for structural modification to modulate biological activity. The nature, position, and size of substituents on this phenyl ring can profoundly influence the compound's interaction with its biological target.

Research on analogous 2-phenyl benzoxazole (B165842) structures has shown that the electronic properties of substituents are a key determinant of activity. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds featuring electron-donating groups on the 2-phenyl ring, such as methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2), were found to be biologically active. nih.gov Conversely, only one active compound in the series possessed an electron-accepting substituent (fluorine). nih.gov The most active compound in that particular study featured both a methoxy and a dimethylamino group on the phenyl ring. nih.gov This suggests that increasing the electron density on the aniline ring can be favorable for the desired biological effect.

Similarly, studies on the structurally related 2-(4-aminophenyl)benzothiazoles have demonstrated that introducing substituents like methyl groups or halogens (e.g., Chlorine) can increase antitumor activity against various cancer cell lines. mdpi.com These findings highlight that even small modifications to the aniline portion of the molecule can lead to significant changes in biological outcomes.

The position of the substituent is also crucial. Modifications are often explored at the ortho, meta, and para positions relative to the point of attachment to the benzoxazole core to probe the topology of the target's binding site.

Table 1: Influence of Aniline Moiety Substituents on Biological Activity

Base Scaffold Aniline Ring Substituent Observed Effect on Activity Reference
2-Phenyl Benzoxazole Electron-donating groups (e.g., -OCH3, -N(CH3)2) Tends to increase activity nih.gov
2-Phenyl Benzoxazole Electron-accepting groups (e.g., -F) Activity observed, but less common nih.gov

Role of the Methoxy Group on the Benzoxazole Ring in Activity Modulation

The methoxy group (-OCH3) is a prevalent substituent in many drug molecules, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of this compound, the methoxy group at the 5-position of the benzoxazole ring plays a significant role in modulating activity.

The methoxy group can act as a hydrogen bond acceptor and its presence can alter the electronic distribution across the benzoxazole ring system, potentially enhancing binding affinity with a biological target. nih.gov Its impact is highly position-dependent. Studies on other complex benzoxazoles have shown that the specific placement of methoxy groups is critical for activity. nih.gov For example, shifting the positions of methoxy groups on a phenyl ring attached to a benzoxazole core can switch a compound from active to inactive. nih.gov

Furthermore, while a single methoxy group can be beneficial, the addition of multiple electron-donating methoxy groups can sometimes lead to a decrease in activity. This is often attributed to steric hindrance, where the bulkiness of multiple groups prevents the molecule from achieving the optimal conformation for binding to its target. nih.gov Therefore, the 5-methoxy group in the parent compound likely represents a balance between favorable electronic contributions and acceptable steric bulk.

Table 2: Effect of Methoxy Group Substitution on Benzoxazole Analogues

Compound Characteristic Influence on Molecular Properties Potential Biological Consequence Reference
Single Methoxy Group Acts as H-bond acceptor; modifies electronics Can enhance ligand-target binding nih.gov
Positional Isomers Different placement of -OCH3 group Can lead to significant changes in activity (active vs. inactive) nih.gov

Stereochemical Influences on Molecular Recognition and Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor for optimal molecular recognition and binding to biological targets such as enzymes and receptors. scielo.br The biological activity of benzoxazole derivatives is often highly dependent on their specific stereochemistry. scielo.br

For molecules like this compound, the key stereochemical consideration is the rotational freedom around the single bond connecting the aniline ring to the benzoxazole core. This rotation can lead to different spatial orientations (conformers) of the two ring systems relative to each other. The planarity and relative orientation of these aromatic systems can be crucial for fitting into a specific binding pocket.

Correlation of Electronic and Steric Factors with Observed Biological Effects

Electronic Factors: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—alters the electron density distribution of the molecule. As noted in section 6.1, electron-donating groups on the aniline ring, such as dimethylamino, tend to enhance the biological activity of benzoxazole derivatives. nih.gov This suggests that increased electron density in this part of the molecule may be important for forming key interactions (e.g., pi-pi stacking, hydrogen bonds) with the target protein. The methoxy group on the benzoxazole ring also contributes to the molecule's electronic profile. nih.gov

Steric Factors: The size and shape of substituents introduce steric effects that influence how the molecule can orient itself to fit within a binding site. Large, bulky groups can cause steric hindrance, preventing optimal alignment and reducing activity. nih.gov An example is the observation that while one or two methoxy groups on a phenyl substituent can be beneficial, three methoxy groups can lead to a slight decrease in activity due to steric crowding. nih.gov Therefore, the potency of an analogue is often the result of a trade-off between beneficial electronic properties and detrimental steric bulk.

Design Principles for Enhanced Molecular Selectivity and Potency

Based on SAR analyses of benzoxazole and related heterocyclic scaffolds, several design principles can be formulated to guide the synthesis of new analogues with improved selectivity and potency. nih.govnih.gov

Optimize Aniline Substitution: The aniline ring is a key area for modification. Introducing small, electron-donating substituents may enhance potency. A systematic exploration of different groups (e.g., methyl, methoxy, amino) at the ortho-, meta-, and para-positions is necessary to probe the target's binding site for favorable interactions.

Maintain or Refine Benzoxazole Substitution: The 5-methoxy group on the benzoxazole ring appears to be a favorable feature. Its role as a potential hydrogen bond acceptor and its electronic influence should be considered. While other positions on the benzoxazole ring could be explored for substitution, care must be taken to avoid introducing steric hindrance that would disrupt binding.

Consider Conformational Rigidity: Introducing structural elements that reduce the number of possible conformations can "lock" the molecule into its most active shape. This can lead to a more potent and selective compound, as less energy is lost upon binding to the target. This might be achieved by introducing substituents that form intramolecular hydrogen bonds or by incorporating the structure into a more rigid ring system.

Guided by these principles, medicinal chemists can rationally design and synthesize novel analogues of this compound with a higher probability of possessing superior biological activity. chemistryjournal.netnih.gov

Emerging Applications and Future Research Directions for this compound

The benzoxazole scaffold is a significant heterocyclic motif that is a cornerstone in medicinal chemistry and materials science. rsc.org Its derivatives are known for a wide spectrum of pharmacological activities. nih.govresearchgate.net The compound this compound, in particular, represents a versatile structure with potential for further development. This article explores the emerging applications and future research avenues for this compound and its related derivatives, focusing on molecular probes, materials science, and therapeutic applications guided by computational design.

Q & A

Q. What are the optimal synthetic routes for 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling 5-methoxy-1,3-benzoxazole-2-carboxylic acid derivatives with aniline precursors via Ullmann coupling or palladium-catalyzed cross-coupling reactions. Key steps include:

  • Cyclization : Use of 2-aminophenol derivatives with methoxy-substituted carbonyl compounds under acidic conditions to form the benzoxazole core .
  • Protection/Deprotection : Temporary protection of the aniline group (e.g., acetylation) to prevent side reactions during benzoxazole formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and electronic environments. For example, the methoxy proton appears as a singlet (~δ 3.8 ppm), and the benzoxazole C2 carbon resonates at ~δ 160 ppm .
  • X-ray Crystallography : Single-crystal analysis using SHELX software for refinement and ORTEP-III for visualization . This resolves ambiguities in bond angles and torsional strain in the benzoxazole-aniline linkage .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: 256.28 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of the benzoxazole core in nucleophilic aromatic substitution reactions?

Methodological Answer: The methoxy group at C5 enhances electron density at the benzoxazole C2 position, facilitating nucleophilic attack. Experimental strategies include:

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, hydrazines) under controlled pH and temperature. Use UV-Vis spectroscopy to track intermediate formation .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies for substituted vs. unsubstituted benzoxazoles .
  • Contradiction Resolution : If experimental data conflicts with computational predictions (e.g., unexpected regioselectivity), re-evaluate solvent effects or consider alternative transition states .

Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound?

Methodological Answer:

  • Dynamic NMR (DNMR) : Resolve splitting ambiguities caused by rotational barriers in the aniline-benzoxazole linkage. For example, coalescence temperatures can reveal restricted rotation .
  • Paramagnetic Shift Reagents : Use europium(III) complexes to differentiate overlapping proton signals in crowded aromatic regions .
  • Cross-Validation : Compare crystallographic bond lengths with DFT-optimized geometries to identify discrepancies arising from crystal packing effects .

Q. In pharmacological studies, how can the inhibitory activity of this compound against kinase enzymes be systematically evaluated?

Methodological Answer:

  • Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of ATP-binding kinases (e.g., CDK2, GSK-3β). Include positive controls like SU9516, a structurally related indolinone inhibitor .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenation at C5) and correlate inhibitory potency (IC50_{50}) with electronic parameters (Hammett constants) .
  • Co-crystallization : Resolve inhibitor-kinase complexes via X-ray crystallography (SHELX refinement ) to identify key hydrogen bonds or π-π interactions .

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